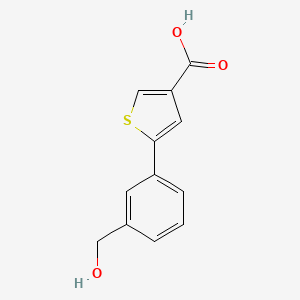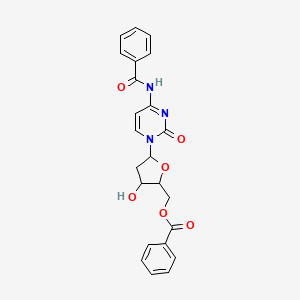
(2E,4E)-ethyl 4-benzylidenehex-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,4E)-ethyl 4-benzylidenehex-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylidene group attached to a hex-2-enoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-ethyl 4-benzylidenehex-2-enoate typically involves the condensation of benzaldehyde with ethyl hex-2-enoate. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
Benzaldehyde+Ethyl hex-2-enoateBase, Heat(2E,4E)-ethyl 4-benzylidenehex-2-enoate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
化学反应分析
Types of Reactions
(2E,4E)-ethyl 4-benzylidenehex-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzylidene group can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzyl alcohol or ethyl hexanoate.
Substitution: Formation of halogenated derivatives of the original compound.
科学研究应用
(2E,4E)-ethyl 4-benzylidenehex-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of (2E,4E)-ethyl 4-benzylidenehex-2-enoate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used.
相似化合物的比较
Similar Compounds
Ethyl cinnamate: Similar structure but lacks the hex-2-enoate moiety.
Benzylideneacetone: Contains a benzylidene group but differs in the rest of the structure.
Ethyl benzoate: Similar ester functionality but lacks the benzylidene group.
Uniqueness
(2E,4E)-ethyl 4-benzylidenehex-2-enoate is unique due to the presence of both the benzylidene and hex-2-enoate groups, which confer specific chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and materials with tailored properties.
属性
分子式 |
C15H18O2 |
|---|---|
分子量 |
230.30 g/mol |
IUPAC 名称 |
ethyl (E,4E)-4-benzylidenehex-2-enoate |
InChI |
InChI=1S/C15H18O2/c1-3-13(10-11-15(16)17-4-2)12-14-8-6-5-7-9-14/h5-12H,3-4H2,1-2H3/b11-10+,13-12+ |
InChI 键 |
XBEZMXIGTPKMIB-AQASXUMVSA-N |
手性 SMILES |
CC/C(=C\C1=CC=CC=C1)/C=C/C(=O)OCC |
规范 SMILES |
CCC(=CC1=CC=CC=C1)C=CC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Fluoro-2-[(4-methoxyphenyl)methanesulfonyl]benzene](/img/structure/B12064725.png)

![7-Amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-13-ol](/img/structure/B12064731.png)

![3,6-Dichloro-N-[(3R)-piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12064739.png)


![6,7,14-Trihydroxy-13-(3,4,5-trihydroxyoxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12064756.png)



![Bis[bis(trimethylsilyl)methyl]-germanium II](/img/structure/B12064784.png)

![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylpyrimidin-2-one](/img/structure/B12064803.png)
